![molecular formula C16H16N6O4 B2661061 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide CAS No. 899945-31-4](/img/structure/B2661061.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

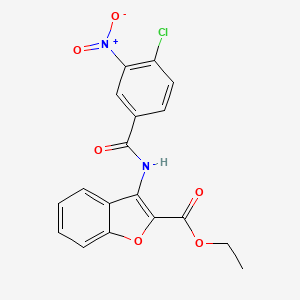

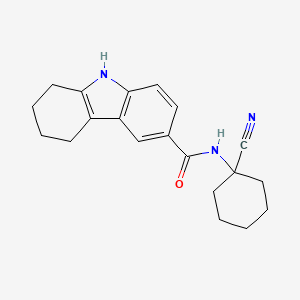

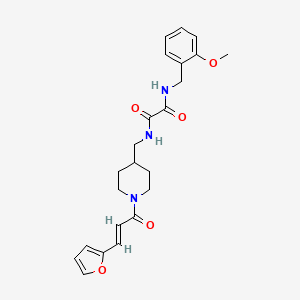

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a tert-butyl group, a 4-nitrobenzamide group, and an oxo group .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the reaction of amidines with other reagents . For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent can be used to synthesize 4-arylpyrimidines . A copper-catalyzed cyclization of ketones with nitriles can also be used to synthesize diversely functionalized pyrimidines .Molecular Structure Analysis

The molecular structure of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide” is complex due to the presence of multiple functional groups. The pyrazolo[3,4-d]pyrimidine core provides a rigid bicyclic structure, while the various substituents contribute to the overall molecular shape and properties .Chemical Reactions Analysis

The chemical reactions involving “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide” would depend on the specific conditions and reagents used. Pyrazolo[3,4-d]pyrimidines can undergo a variety of reactions, including oxidative annulation, copper-catalyzed cyclization, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide” would depend on its specific molecular structure. The presence of a pyrazolo[3,4-d]pyrimidine core and various functional groups would influence properties such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

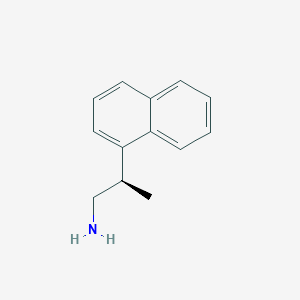

Asymmetric N-Heterocycle Synthesis

The most extensively used enantiopure tert-butanesulfinamide has emerged as a gold standard in the stereoselective synthesis of amines and their derivatives. Researchers have employed tert-butanesulfinamide to mediate asymmetric N-heterocycle synthesis via sulfinimines. This methodology allows access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often serve as structural motifs in natural products and therapeutically applicable molecules .

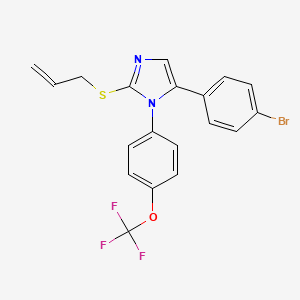

PDE4 Inhibition for Anti-Inflammatory Diseases

A research group discovered a new pyrazole derivative as an effective PDE4 inhibitor for treating anti-inflammatory diseases. While not directly related to the compound , this highlights the broader field of pyrazole-based drug development. Further exploration of similar derivatives could yield promising anti-inflammatory agents .

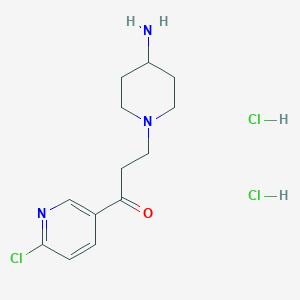

Alkylation Reactions

The compound’s structure suggests potential reactivity in alkylation reactions. For instance, alkylation of nitro-1,2,4-triazoles with butyl alcohols could lead to interesting derivatives. Investigating the regioselectivity and yield in such reactions would be valuable .

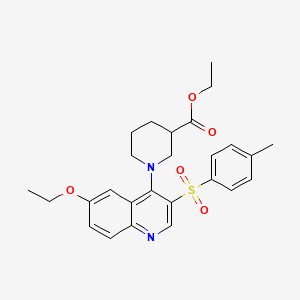

Crystallography and Structural Analysis

Researchers have synthesized and characterized N-t-Bu-N′,N′′-disulfonamide-1,3,5-triazinanes, providing solid experimental evidence of the axial position of the tert-butyl group. Crystallographic studies can reveal valuable insights into the compound’s conformation and interactions .

Zukünftige Richtungen

The future directions for research on “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide” could include further exploration of its synthesis, properties, and potential applications. Given the structural complexity and potential biological activity of this compound, it could be of interest in various fields, including medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4/c1-16(2,3)21-13-12(8-18-21)15(24)20(9-17-13)19-14(23)10-4-6-11(7-5-10)22(25)26/h4-9H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVLTQAKHUXWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(3-chlorophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2660979.png)

![2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2660980.png)

![1-[(4-Bromophenyl)sulfonyl]-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2660994.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2660995.png)

![4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile](/img/structure/B2660996.png)

![N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2660997.png)

![2-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2661000.png)